Home > Products > Building Blocks P18022 > Naftopidil dihydrochloride
Naftopidil dihydrochloride - 57149-08-3

Naftopidil dihydrochloride

Catalog Number: EVT-344085
CAS Number: 57149-08-3
Molecular Formula: C24H29ClN2O3
Molecular Weight: 428.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Naftopidil dihydrochloride is a medication that has been primarily used in the treatment of lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH). It is an α1-adrenoceptor antagonist with a particular affinity for the α1D-adrenoceptor subtype, which is thought to be predominantly involved in the pathophysiology of BPH-related LUTS1. The drug has been widely used in Japan and has gained attention for its efficacy and safety profile.

Applications in Various Fields

Benign Prostatic Hyperplasia

In a randomized crossover study, naftopidil was compared with tamsulosin hydrochloride, another α1-adrenoceptor antagonist, for the treatment of LUTS in BPH. The study aimed to evaluate the efficacy of these medications in symptom management. Naftopidil demonstrated effectiveness in improving urinary symptoms, suggesting its utility as a therapeutic option for patients with BPH1.

Prostate Cancer

Beyond its use in BPH, naftopidil has shown promise in the field of oncology, particularly in prostate cancer. The drug's ability to inhibit the growth of androgen-sensitive and -insensitive human prostate cancer cell lines positions it as a potential agent for chemoprevention and treatment of hormone-refractory prostate cancer. The in vivo studies involving oral administration of naftopidil in nude mice resulted in the inhibition of tumor growth, indicating its potential for clinical application in cancer therapy2.

Gastric Cancer

Naftopidil has also been investigated for its antitumor effects in gastric cancer. In a study using the HGC27 human gastric cancer cell line, naftopidil was found to induce apoptosis and autophagy. The drug reduced cell viability and altered the phosphorylation of protein kinase B (AKT), which is a key regulator of cell survival and proliferation. Interestingly, the combination of naftopidil with chloroquine diphosphate, an autophagy inhibitor, showed a synergistic effect, suggesting that naftopidil could be part of a combination therapy to enhance antitumor efficacy4.

Silodosin

Compound Description: Silodosin is an α1-adrenoceptor antagonist used to treat the symptoms of an enlarged prostate (benign prostatic hyperplasia or BPH) [].

Relevance: Like naftopidil dihydrochloride, silodosin is an α1-adrenoceptor antagonist and is used in the treatment of BPH. They share a similar pharmacologic mechanism of action by relaxing the muscles in the prostate and bladder neck, making it easier to urinate []. Both compounds share a piperazine ring in their structure, contributing to their binding affinity for α1-adrenoceptors.

Tamsulosin Hydrochloride

Compound Description: Tamsulosin hydrochloride is another α1-adrenoceptor antagonist indicated for the treatment of BPH [, , ].

Relevance: Tamsulosin hydrochloride shares its therapeutic application with naftopidil dihydrochloride as both are used to alleviate lower urinary tract symptoms associated with BPH due to their action as α1-adrenoceptor antagonists [, , ]. Structurally, they differ significantly but share a common pharmacophore that facilitates α1-adrenoceptor binding.

Naftopidil

Compound Description: Naftopidil, the free base form of naftopidil dihydrochloride, is also an α1-adrenoceptor antagonist used to treat BPH, primarily in Japan [, , ].

Relevance: Naftopidil is directly related to naftopidil dihydrochloride as its free base counterpart. The dihydrochloride salt is formed by protonating two nitrogen atoms on the naftopidil molecule with hydrochloric acid, making it more water-soluble and suitable for pharmaceutical formulations. Despite this difference, they share the same core structure and pharmacological target, the α1-adrenoceptor [, , ].

Source and Classification

Naftopidil dihydrochloride is derived from the interaction of 1-naphthol with epichlorohydrin, followed by alkylation with a piperazine derivative. This compound is classified under the therapeutic category of alpha-1 adrenergic antagonists, which are commonly utilized in urology for managing urinary symptoms associated with prostate enlargement. Its chemical formula is C24H30Cl2N2O3C_{24}H_{30}Cl_2N_2O_3, and it has a molecular weight of approximately 465.40 g/mol .

Synthesis Analysis

The synthesis of naftopidil dihydrochloride involves several key steps:

  1. Reaction of 1-Naphthol with Epichlorohydrin: This step occurs in the presence of an alkali, leading to the formation of an epoxide intermediate.
  2. Alkylation: The epoxide intermediate is then reacted with a piperazine derivative, yielding naftopidil.
  3. Formation of Dihydrochloride Salt: The final step involves converting naftopidil into its hydrochloride form by reacting it with hydrochloric acid .

Technical Parameters

  • Reaction Conditions: Typically conducted under controlled temperatures and pH levels to optimize yield and purity.
  • Purification: Techniques such as recrystallization or chromatography are employed to isolate the final product.
Molecular Structure Analysis

Naftopidil dihydrochloride exhibits a complex molecular structure characterized by its naphthalene core and piperazine moiety.

Structural Data

  • Crystal System: Monoclinic
  • Space Group: P2₁
  • Unit Cell Dimensions:
    • a=11.777(2) a=11.777(2)\,\text{ }
    • b=5.7595(12) b=5.7595(12)\,\text{ }
    • c=17.464(4) c=17.464(4)\,\text{ }
  • Density: Approximately 1.310g cm31.310\,\text{g cm}^3 .

The compound's stereochemistry includes two enantiomers (R and S), which have been studied for their binding affinities and pharmacological effects.

Chemical Reactions Analysis

Naftopidil dihydrochloride can undergo various chemical reactions:

  1. Oxidation: Modifies functional groups on the naftopidil molecule using agents like potassium permanganate.
  2. Reduction: Alters functional groups through agents such as sodium borohydride.
  3. Substitution Reactions: Involves the replacement of functional groups, potentially changing the compound's activity .

Reaction Conditions

  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.
  • Substitution Reagents: Halogenating agents and nucleophiles.
Mechanism of Action

Naftopidil dihydrochloride primarily functions as a selective antagonist at alpha-1 adrenergic receptors:

  1. Binding Affinity: It exhibits high binding affinity for alpha-1A and alpha-1D subtypes, with inhibition constants (K_i) reported as low as 3.7 nM for alpha-1D receptors .
  2. Inhibition of Contractions: By blocking these receptors, naftopidil inhibits noradrenaline-induced contractions in smooth muscle, leading to relaxation in the prostate and bladder neck.
  3. Calcium Influx Inhibition: The binding mechanism involves preventing calcium ion influx through G protein-coupled receptor pathways, ultimately reducing muscle tone .
Physical and Chemical Properties Analysis

Naftopidil dihydrochloride possesses several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water and methanol but less soluble in organic solvents.
  • Stability: Stable under normal storage conditions but sensitive to light and moisture .

Relevant Data

  • Melting Point: Specific melting point data may vary but generally falls within standard ranges for similar compounds.
  • pH Range: The compound’s solubility can be affected by pH levels in solution.
Applications

Naftopidil dihydrochloride is primarily used in clinical settings for:

  1. Treatment of Benign Prostatic Hyperplasia: It alleviates urinary symptoms associated with prostate enlargement by relaxing smooth muscle.
  2. Research Applications: Its pharmacological properties make it a subject of study in drug repositioning and development for other conditions related to smooth muscle contraction .
  3. Potential Anticancer Properties: Preliminary studies suggest naftopidil may inhibit growth in certain prostate cancer cell lines, indicating potential applications beyond urology .
Pharmacological Profile of Naftopidil Dihydrochloride

Molecular Mechanism of Action as an α1-Adrenergic Receptor Antagonist

Naftopidil dihydrochloride is a quinazoline-derived α1-adrenoceptor antagonist with a unique pharmacological profile. It selectively blocks α1-adrenergic receptors in the prostate, urethra, and bladder, leading to smooth muscle relaxation and improved urinary flow in benign prostatic hyperplasia (BPH) patients. Unlike nonspecific α-blockers, naftopidil’s action extends beyond mechanical obstruction relief to modulate bladder sensory function during filling, attributable to its distinct receptor subtype selectivity [1] [2].

Subtype Selectivity: α1D vs. α1A/α1B Receptor Affinity Dynamics

Naftopidil exhibits threefold greater affinity for the α1D-adrenoceptor subtype (Ki = 1.2 ± 0.0 nM) than for α1A (Ki = 3.7 ± 0.6 nM) and significantly lower affinity for α1B (Ki = 20 ± 1 nM) [2] [7]. This contrasts with tamsulosin (α1A Ki = 0.019 nM; α1D Ki = 0.063 nM) and silodosin (α1A Ki = 0.036 nM; α1D Ki = 2.0 nM) [2]. The α1D selectivity is physiologically significant:

  • Prostatic Effects: α1A-receptors dominate prostatic smooth muscle contraction (75% of prostatic α1-ARs) [1].
  • Bladder/Neural Effects: α1D-receptors are abundant in the detrusor muscle and spinal cord, influencing bladder overactivity during storage [1] [3]. Increased α1D mRNA expression in hypertrophic bladders correlates with naftopidil’s efficacy in suppressing detrusor overactivity [2].

Table 1: Receptor Binding Affinity (Ki) of Naftopidil vs. Other α1-Blockers

Compoundα1A (nM)α1B (nM)α1D (nM)Selectivity Ratio (α1D:α1A)
Naftopidil3.7201.21:3.1 (α1D-preferential)
Tamsulosin0.0190.290.0631:0.3 (α1A-preferential)
Silodosin0.036212.01:0.018 (α1A-preferential)

Data compiled from Takei et al. and Shibata et al. [2] [7]

Comparative Binding Kinetics with Other α1-Blockers (Tamsulosin, Silodosin)

Naftopidil’s balanced α1A/α1D antagonism translates to differentiated clinical effects:

  • Binding Kinetics: Naftopidil inhibits phenylephrine-induced prostatic pressure with 22.9% maximal efficacy at 40 μM, acting as a partial antagonist in calcium mobilization assays [7].
  • Functional Outcomes: While tamsulosin/silodosin primarily target voiding symptoms via α1A-blockade, naftopidil’s α1D-inhibition improves storage symptoms (nocturia, urgency) by modulating bladder afferent nerves and spinal micturition reflexes [1] [2]. Animal studies confirm naftopidil increases bladder capacity and attenuates isovolumetric contractions at doses not affecting blood pressure [7].

Pharmacokinetic Properties

Absorption and Bioavailability in Human Subjects

Naftopidil dihydrochloride exhibits dose-dependent absorption but low absolute oral bioavailability (≈20%) due to extensive first-pass metabolism [1] [9]. Key parameters in humans:

  • Peak Plasma Concentration (Cmax): 58.6 ± 24.2 ng/mL after a 50 mg dose [2].
  • Time to Cmax (Tmax): 2.20 ± 1.04 hours post-administration [2].
  • Enantiomer Differences: S-Naftopidil shows 2-fold higher bioavailability than R-enantiomer due to reduced glucuronidation and hepatic extraction [5] [6].
  • Food Effects: Administration with food delays Tmax but does not significantly alter AUC [2].

Table 2: Pharmacokinetic Parameters of Naftopidil Dihydrochloride

ParameterValue (Mean ± SD)Conditions
Tₘₐₓ (h)2.20 ± 1.0450 mg, fed
Cₘₐₓ (ng/mL)58.6 ± 24.250 mg, fed
AUC₀–∞ (ng·h/mL)311.6 ± 54.350 mg, fed
Half-life (h)13.2 ± 5.450 mg
CLₜ (L/h)164.2 ± 26.950 mg
Bioavailability~20%Oral (vs. IV)

Data from phase I clinical studies in healthy volunteers [2] [5] [6]

Metabolic Pathways: Role of CYP2C9 and CYP3A4 Enzymes

Naftopidil undergoes hepatic oxidation via cytochrome P450 enzymes:

  • Primary Pathways: Demethylation and hydroxylation, accounting for >80% of metabolism [5] [6].
  • Enzyme Contributions: CYP2C9 is predominant (60-70% metabolism), with CYP3A4 and CYP2C19 playing secondary roles [5] [10].
  • Enantioselectivity: CYP2C9 metabolizes both enantiomers equally, but CYP2C19 preferentially clears R-naftopidil, contributing to its lower bioavailability [6] [10].
  • Metabolites: Major inactive metabolites include O-desmethyl-naftopidil and hydroxylated derivatives excreted as glucuronides [1].

Excretion Patterns and Half-Life Variability

Elimination occurs primarily via renal excretion of metabolites:

  • Half-Life: 12–15 hours in humans, supporting once-daily dosing [1] [2].
  • Excretion Route: <0.01% excreted unchanged in urine; metabolites undergo biliary (55–70%) and renal (25–40%) elimination [1] [9].
  • Variability Factors: Hepatic CYP2C9 polymorphism significantly impacts clearance rates, while renal impairment reduces metabolite excretion [10].

Table 3: Comparative Enantiomer Pharmacokinetics of Naftopidil

ParameterR-NaftopidilS-NaftopidilDifference
Bioavailability~10%~20%2-fold higher for S-form
Plasma AUC50% lower50% higherDriven by metabolism
GlucuronidationHigher extentLower extent50% reduction for S-form
Prostate UptakeHigherLowerEnhanced tissue retention of R-form

Data from rat and human liver microsome studies [5] [6] [10]

Properties

CAS Number

57149-08-3

Product Name

Naftopidil dihydrochloride

IUPAC Name

1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol;hydrochloride

Molecular Formula

C24H29ClN2O3

Molecular Weight

428.9 g/mol

InChI

InChI=1S/C24H28N2O3.ClH/c1-28-24-11-5-4-10-22(24)26-15-13-25(14-16-26)17-20(27)18-29-23-12-6-8-19-7-2-3-9-21(19)23;/h2-12,20,27H,13-18H2,1H3;1H

InChI Key

VQAAEWMEVIOHTJ-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O.Cl.Cl

Synonyms

KT-611

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.